N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide is a complex organic compound that features both anthraquinone and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable fluorene derivative. One common method involves the use of 9-oxo-9H-fluorene-1-carboxylic acid chloride, which reacts with 1-aminoanthraquinone in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the prevention of microbial infections .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound features a similar anthraquinone moiety but with a different substituent on the benzamide group.
1-aminoanthracene-9,10-dione carboxamides: These compounds share the anthraquinone core but differ in the carboxamide substituents.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide is unique due to the presence of both anthraquinone and fluorene moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C28H15NO4 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-9-oxofluorene-1-carboxamide |
InChI |
InChI=1S/C28H15NO4/c30-25-18-9-3-4-10-19(18)27(32)24-20(25)12-6-14-22(24)29-28(33)21-13-5-11-16-15-7-1-2-8-17(15)26(31)23(16)21/h1-14H,(H,29,33) |
InChI Key |
UUHKEGIGDGEZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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